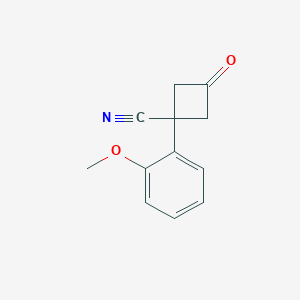

1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile

Description

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

1-(2-methoxyphenyl)-3-oxocyclobutane-1-carbonitrile |

InChI |

InChI=1S/C12H11NO2/c1-15-11-5-3-2-4-10(11)12(8-13)6-9(14)7-12/h2-5H,6-7H2,1H3 |

InChI Key |

NCODQKGQIKSVJX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2(CC(=O)C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methoxybenzyl cyanide with a suitable cyclobutanone derivative in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and purity. This could involve the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products:

Oxidation: Products may include carboxylic acids or aldehydes.

Reduction: Products may include primary amines or secondary alcohols.

Substitution: Products may include derivatives with different functional groups replacing the methoxy group.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

Biology: The compound may be used in the development of bioactive molecules or as a probe in biochemical assays.

Industry: It can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile exerts its effects depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to an amine through the transfer of electrons and protons. The molecular targets and pathways involved would vary based on the specific application and the chemical environment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Variations

Table 1: Structural and Functional Comparison

Key Observations :

- Substituent Position : The target compound’s 2-methoxyphenyl group introduces steric hindrance compared to the 4-methoxyphenyl isomer (CAS: 1340349-50-9). The para-substituted analog () likely exhibits improved planarity and reduced steric strain, which may enhance crystallinity or solubility .

- Functional Group Differences : Replacing the nitrile group in the target compound with a carboxylic acid (CAS: 1340349-50-9) increases molecular weight by ~19 g/mol and alters reactivity (e.g., acid-base behavior vs. nitrile’s nucleophilicity) .

- Sulfur-Containing Analog : Methyl 1-(methylsulfanyl)-3-oxocyclobutane-1-carboxylate (CAS: 2090370-12-8) incorporates a methylsulfanyl group and ester, reducing molecular weight and introducing sulfur-based electronic effects .

Pharmacological and Application Insights

- In contrast, the target compound’s nitrile group suggests utility as a synthetic intermediate rather than a direct drug candidate.

- Biological Interactions : The 2-methoxyphenyl group in the target compound may influence binding affinity in biological systems, though evidence for this is absent in the provided data.

Biological Activity

1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a cyclobutane ring linked to a methoxyphenyl group and a carbonitrile functional group, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown effectiveness against certain bacterial strains.

- Anticancer Activity : Preliminary research suggests potential in inhibiting cancer cell proliferation.

- Enzyme Inhibition : The compound may interact with specific enzymes, modulating biochemical pathways.

The mechanism through which this compound exerts its biological effects may involve:

- Binding to Enzymes : The compound may inhibit enzyme activity, disrupting cellular processes essential for pathogen survival or cancer cell growth.

- Receptor Interaction : It could interact with cellular receptors, influencing signal transduction pathways related to cell proliferation and apoptosis.

Data Table: Biological Activity Summary

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against specific bacteria | |

| Anticancer | Inhibits cancer cell proliferation | |

| Enzyme Inhibition | Modulates enzyme activity |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL. This suggests potential as an antimicrobial agent in therapeutic applications.

Case Study 2: Anticancer Potential

Another study focused on the anticancer activity of this compound against human breast cancer cell lines (MCF-7). Treatment with varying concentrations (10 µM to 100 µM) resulted in a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.

Q & A

Q. What are the common synthetic routes for 1-(2-Methoxyphenyl)-3-oxocyclobutane-1-carbonitrile, and what factors influence yield optimization?

The synthesis typically involves multi-step pathways, including nucleophilic substitution and cyclization reactions. For example, reacting 2-methoxyphenyl precursors with cyclobutanone derivatives in the presence of a base (e.g., potassium carbonate) and polar aprotic solvents like dimethylformamide (DMF) under reflux conditions. Yield optimization depends on:

- Substituent reactivity : Electron-withdrawing groups on the phenyl ring may accelerate cyclization .

- Catalyst selection : Palladium-based catalysts improve coupling efficiency in analogous carbonitrile syntheses .

- Solvent purity : Anhydrous conditions minimize side reactions, as noted in studies of similar cyclobutane-carbonitrile systems .

Q. How is the structural integrity of this compound confirmed in synthetic chemistry research?

Structural validation employs:

- 1H NMR spectroscopy : To verify substituent integration ratios and coupling patterns (e.g., methoxy protons at ~3.8 ppm, aromatic protons at 6.8–7.5 ppm) .

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles (e.g., cyclobutane ring puckering) .

- HPLC purity analysis : Ensures ≥99% purity by quantifying impurities from side reactions .

Advanced Research Questions

Q. What methodological approaches are recommended for analyzing contradictory data in the spectroscopic characterization of this compound?

Contradictions in NMR or crystallographic data can arise from dynamic effects (e.g., ring puckering) or polymorphism. Strategies include:

- Variable-temperature NMR : To detect conformational flexibility in the cyclobutane ring .

- High-resolution X-ray diffraction : Using SHELX refinements to distinguish between disorder and true structural anomalies .

- Cross-validation with IR and mass spectrometry : Confirm functional groups (e.g., nitrile stretch at ~2250 cm⁻¹) and molecular ion peaks .

Q. How can researchers design experiments to elucidate the biological interactions of this compound with potential enzymatic targets?

Leverage structural analogs (e.g., triazole-carbonitrile derivatives) to guide experimental design:

- Enzyme inhibition assays : Test against cytochrome P450 isoforms or kinases, using fluorometric or colorimetric substrates .

- Molecular docking simulations : Compare binding poses with co-crystallized ligands to predict interaction sites (e.g., methoxyphenyl π-stacking with hydrophobic pockets) .

- SAR studies : Modify substituents (e.g., replacing methoxy with halogen groups) to assess activity trends .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental observations in the reactivity of this compound?

Discrepancies often stem from solvation effects or transition-state inaccuracies. Mitigation involves:

- Solvent-correction in DFT calculations : Include implicit solvent models (e.g., SMD) to better match experimental reaction rates .

- Kinetic isotope effects (KIEs) : Probe mechanisms (e.g., hydrogen abstraction in oxidation reactions) to validate computational pathways .

- In situ spectroscopy : Monitor intermediates via Raman or UV-Vis during reactions to refine theoretical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.